Physicochemical Properties of 4-Phenylbut-2-enoic Acid: A Technical Guide
Physicochemical Properties of 4-Phenylbut-2-enoic Acid: A Technical Guide
This guide provides a comprehensive overview of the core physicochemical properties of 4-Phenylbut-2-enoic acid, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated from publicly available scientific data.
Core Physicochemical Data
4-Phenylbut-2-enoic acid, a derivative of butenoic acid containing a phenyl substituent, is a compound of interest in organic synthesis. Its properties can vary depending on the isomeric form, primarily the (E) and (Z) isomers around the carbon-carbon double bond. The following table summarizes the key physicochemical properties for the (E)-isomer, which is more commonly documented.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |
| Molecular Weight | 162.18 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 88 °C | [2] |
| Boiling Point (Predicted) | 330.2 ± 21.0 °C | [2] |
| Density (Predicted) | 1.130 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.72 ± 0.10 | [2] |
| logP (Computed) | 2.2 | [1] |
| IUPAC Name | (E)-4-phenylbut-2-enoic acid | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C/C=C/C(=O)O | [1] |
| InChI Key | SCBUQIQXUBOQAI-XBXARRHUSA-N | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 4-Phenylbut-2-enoic acid are outlined below. These protocols are based on standard laboratory practices.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of crystalline 4-Phenylbut-2-enoic acid is finely ground, if necessary, and packed into the sealed end of a capillary tube to a height of 1-2 mm.[4][5][6]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[7]
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid phase has transitioned to liquid is recorded as the end of the melting range.[6]
-
Reporting: The melting point is reported as a range of these two temperatures.
Determination of Acid Dissociation Constant (pKa)
The pKa value quantifies the acidity of a compound in a given solvent. Potentiometric titration is a common and accurate method for its determination.[8]
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solvent (e.g., water or a mixed aqueous-organic solvent system if solubility is low)
Procedure:
-
Sample Preparation: A precisely weighed amount of 4-Phenylbut-2-enoic acid is dissolved in a known volume of the chosen solvent in a beaker.
-
Titration Setup: The pH electrode is calibrated and immersed in the solution. The burette is filled with the standardized base solution.
-
Titration: The base is added in small, known increments while the solution is continuously stirred. After each addition, the pH of the solution is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[9] This corresponds to the inflection point of the sigmoid-shaped titration curve.[9]
Determination of Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is its preference for a nonpolar solvent (like octanol) over a polar solvent (like water). The shake-flask method is a traditional approach for logP determination.[10]
Apparatus:
-
Separatory funnel or vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
-
n-Octanol and water (mutually saturated)
Procedure:
-
Solvent Preparation: n-Octanol and water are mixed and shaken together to ensure mutual saturation. The two phases are then separated.
-
Partitioning: A known amount of 4-Phenylbut-2-enoic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is agitated vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[11] The mixture is then allowed to stand for complete phase separation, which can be aided by centrifugation.[11]
-
Concentration Measurement: The concentration of 4-Phenylbut-2-enoic acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[10]
Synthesis Workflow Visualization
As 4-Phenylbut-2-enoic acid is often utilized as a synthetic intermediate, a representative workflow for the synthesis of a related derivative, (E)-Methyl 4-phenylbut-2-enoate, is presented below. This illustrates a common synthetic route involving this structural motif.[12]
Caption: A generalized workflow for the synthesis of a 4-phenylbut-2-enoic acid derivative.
References
- 1. 4-Phenyl-but-2-enoic acid | C10H10O2 | CID 10749505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-4-Phenyl-2-butenoic acid | 60341-39-1 [chemicalbook.com]
- 3. 4-Phenyl-2-butenoic acid | C10H10O2 | CID 53401858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. pennwest.edu [pennwest.edu]
- 8. youtube.com [youtube.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
